![molecular formula C12H19N3 B14239685 3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 374806-99-2](/img/structure/B14239685.png)
3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9-Triazabicyclo[931]pentadeca-1(15),11,13-triene is a complex organic compound known for its unique bicyclic structure containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of tert-butyl bromoacetate with a precursor compound in the presence of a base such as potassium carbonate in acetonitrile . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. High-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反応の分析
Types of Reactions
3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen atoms to the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: It serves as a probe for studying biological systems and interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene involves its interaction with specific molecular targets. As a ligand, it can form stable complexes with metal ions, which can then participate in various biochemical pathways . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene: This compound has an additional nitrogen atom in its structure, which can affect its reactivity and applications.
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid: This derivative contains carboxylic acid groups, making it useful in chelation and metal ion binding.
Uniqueness
3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene is unique due to its specific arrangement of nitrogen atoms and its ability to form stable complexes with metal ions. This property makes it particularly valuable in applications requiring strong and selective binding to metal ions.
特性
CAS番号 |
374806-99-2 |
|---|---|
分子式 |
C12H19N3 |
分子量 |
205.30 g/mol |
IUPAC名 |
3,6,9-triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene |
InChI |
InChI=1S/C12H19N3/c1-2-11-8-12(3-1)10-15-7-5-13-4-6-14-9-11/h1-3,8,13-15H,4-7,9-10H2 |
InChIキー |
HRZJFPQPJJANAS-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=CC(=CC=C2)CNCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


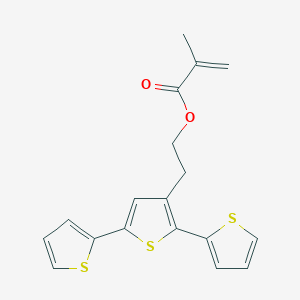
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
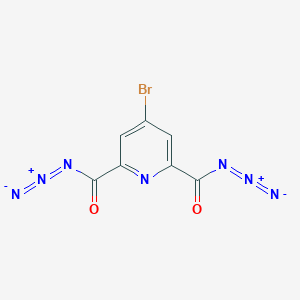

![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)

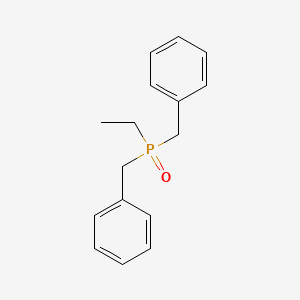
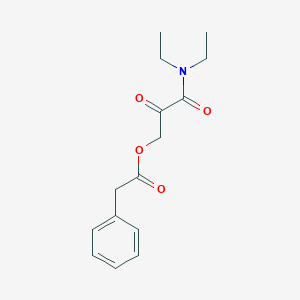
![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)
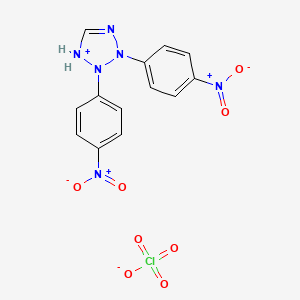
![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene](/img/structure/B14239665.png)
